molecular formula C23H29N3O2 B244477 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide

3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide

Cat. No. B244477
M. Wt: 379.5 g/mol
InChI Key: BJGSVFOCSHPXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide, also known as MPBP, is a compound that has been studied for its potential use in scientific research. MPBP is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to have potential applications in the fields of neuroscience and pharmacology.

Mechanism of Action

3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide acts as a partial agonist at the dopamine D3 receptor. It has been found to have a higher affinity for the dopamine D3 receptor than the dopamine D2 receptor. This selectivity for the dopamine D3 receptor makes it a potential target for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been found to increase dopamine release in the mesolimbic pathway of the brain. This increase in dopamine release is thought to be responsible for its potential therapeutic effects in neuropsychiatric disorders. 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has also been found to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific targeting of this receptor subtype. However, one limitation of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide is its potential for off-target effects. It is important to carefully control for these effects in lab experiments.

Future Directions

1. Further studies are needed to investigate the potential therapeutic effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in neuropsychiatric disorders such as addiction, schizophrenia, and depression.
2. The development of more selective ligands for the dopamine D3 receptor could lead to more effective treatments for these disorders.
3. The use of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in combination with other drugs could lead to synergistic effects.
4. The investigation of the long-term effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide on the brain and behavior could provide valuable insights into its potential therapeutic use.

Synthesis Methods

The synthesis of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 3-methyl-4-(4-nitrophenyl)butanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide.

Scientific Research Applications

3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been studied for its potential use as a ligand for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. It has been implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and depression.

properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

3-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]butanamide

InChI

InChI=1S/C23H29N3O2/c1-17(2)16-22(27)24-20-8-10-21(11-9-20)25-12-14-26(15-13-25)23(28)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H,24,27)

InChI Key

BJGSVFOCSHPXMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.